molecular formula C9H9BF3K B2920965 Potassium trifluoro(1-phenylcyclopropyl)boranuide CAS No. 2126845-45-0

Potassium trifluoro(1-phenylcyclopropyl)boranuide

Cat. No.: B2920965
CAS No.: 2126845-45-0
M. Wt: 224.07
InChI Key: BGSDFJPCNVXRMY-UHFFFAOYSA-N
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Preparation Methods

Potassium trifluoro(1-phenylcyclopropyl)boranuide is typically synthesized through the reaction of organic boron compounds with potassium fluoride . The synthetic route involves the following steps:

    Reaction of phenylcyclopropylborane with trifluoroborane: This step forms the intermediate trifluoro(1-phenylcyclopropyl)borane.

    Reaction with potassium fluoride: The intermediate is then reacted with potassium fluoride to yield this compound.

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Potassium trifluoro(1-phenylcyclopropyl)boranuide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed from these reactions are biaryls in the case of Suzuki-Miyaura coupling and boronic acids or esters in oxidation reactions .

Scientific Research Applications

Potassium trifluoro(1-phenylcyclopropyl)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro(1-phenylcyclopropyl)boranuide exerts its effects involves its strong basic properties and its ability to participate in various chemical reactions. In cross-coupling reactions, it acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Potassium trifluoro(1-phenylcyclopropyl)boranuide is unique due to its strong basic properties and its high solubility in organic solvents. Similar compounds include:

These compounds share similar reactivity but differ in their substituents, which can affect their solubility and reactivity in specific reactions.

Biological Activity

Potassium trifluoro(1-phenylcyclopropyl)boranuide, a compound with the molecular formula C9_9H9_9BF3_3K, has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Weight : 218.03 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.
  • Structure : The compound features a trifluoroborate group attached to a phenylcyclopropyl moiety, which is significant for its reactivity in various chemical reactions.

The biological activity of this compound is primarily attributed to its role as a boron-containing compound that can participate in various chemical reactions, such as:

1. Anticancer Potential

Research indicates that boron-containing compounds can exhibit anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that certain boron compounds can inhibit the proliferation of cancer cells by interfering with signaling pathways involved in cell growth and survival.
  • Induction of Apoptosis : Some derivatives have been observed to induce apoptosis in tumor cells, making them candidates for further investigation as anticancer agents.

2. Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties:

  • Protection Against Oxidative Stress : Compounds with similar structures have been documented to mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Table 1: Summary of Research Findings on Boron Compounds

Study ReferenceBiological ActivityFindings
Tyrosine Kinase InhibitionIdentified as potential inhibitors in cancer treatment.
Anticancer ActivityDemonstrated inhibition of cell proliferation in vitro.
NeuroprotectionShowed ability to reduce oxidative stress markers.

Safety and Toxicology

While this compound is primarily used for research purposes and not yet approved for therapeutic use, it is essential to consider safety profiles:

  • Toxicity Information : Limited data is available; however, general precautions should be taken when handling boron compounds due to potential irritant effects.

Properties

IUPAC Name

potassium;trifluoro-(1-phenylcyclopropyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF3.K/c11-10(12,13)9(6-7-9)8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSDFJPCNVXRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1(CC1)C2=CC=CC=C2)(F)(F)F.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126845-45-0
Record name potassium trifluoro(1-phenylcyclopropyl)boranuide
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